

A Comprehensive Technical Guide to the Physiochemical Characteristics of Naphthionic Acid

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Compound of Interest

Compound Name:	Naphthionic acid
CAS No.:	90459-10-2
Cat. No.:	B7769378

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-aminonaphthalene-1-sulfonic acid, is a key organic compound widely utilized as an intermediate in the synthesis of various azo dyes.^{[1][2]} Its unique molecular structure, incorporating both an amino and a sulfonic acid group on a naphthalene backbone, imparts distinct physiochemical properties that are crucial for its application in chemical synthesis and of interest in the study of drug metabolism, as it is a known metabolite of certain azo dyes.^{[3][4]} This technical guide provides an in-depth overview of the core physiochemical characteristics of **Naphthionic acid**, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its application and study.

Core Physiochemical Properties

The fundamental physiochemical properties of **Naphthionic acid** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Naphthionic Acid

Property	Value	Reference(s)
IUPAC Name	4-aminonaphthalene-1-sulfonic acid	[5]
Synonyms	Naphthionic acid, Piria's acid, 1-Naphthylamine-4-sulfonic acid	[4][5]
CAS Number	84-86-6	[5]
Chemical Formula	C ₁₀ H ₉ NO ₃ S	[5]
Molecular Weight	223.25 g/mol	[5]
Appearance	White to grayish or beige crystalline powder/needles.[4][6]	[4][6]
Melting Point	≥300 °C (decomposes)	[4][7]
Boiling Point	Decomposes upon heating. A rough estimate of 220°C has been suggested, though decomposition is the primary thermal event.	[4]
Density	1.67 g/cm ³	[4]
pKa	2.81 (at 25 °C)	[4]

Table 2: Solubility Profile of Naphthionic Acid

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	0.029 g/100 mL (1 g in 3.45 L)	10	[6][8]
	0.031 g/100 mL (1 g in 3.22 L)	20	[6][8]
	0.059 g/100 mL (1 g in 1.69 L)	50	[6][8]
	0.228 g/100 mL (1 g in 0.438 L)	100	[6][8]
Aqueous Base	Soluble (e.g., dilute NaOH, Na ₂ CO ₃ solutions)	Ambient	[3][4]
Dichloromethane	Sparingly soluble	Ambient	[3][4]
Ethanol	Very slightly soluble/Extremely insoluble	Ambient	[7][8]
Ether	Very slightly soluble/Extremely insoluble	Ambient	[7][8]
Acetic Acid	Almost insoluble	Ambient	[6]
Acetic Anhydride	Almost insoluble	Ambient	[6]

Spectroscopic Characteristics

The spectroscopic data provides critical information for the identification and characterization of **Naphthionic acid**.

UV-Vis Spectroscopy

While specific spectral data for **Naphthionic acid** is not readily available in the literature, related naphthalenic compounds exhibit strong absorption in the UV region due to π - π^*

electronic transitions within the naphthalene ring system. The presence of the amino and sulfonic acid groups is expected to influence the absorption maxima.

Infrared (IR) Spectroscopy

The IR spectrum of **Naphthionic acid** displays characteristic peaks corresponding to its functional groups. The spectrum is available through the NIST WebBook and shows key absorption bands.[9]

Interpretation of Key IR Peaks:

- $\sim 3400\text{-}3300\text{ cm}^{-1}$: N-H stretching vibrations of the primary amine group.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching vibrations within the naphthalene ring.
- $\sim 1200\text{-}1150\text{ cm}^{-1}$ and $\sim 1050\text{-}1000\text{ cm}^{-1}$: Asymmetric and symmetric S=O stretching of the sulfonic acid group, respectively. These are typically strong and broad bands.
- $\sim 850\text{-}800\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of the substitution pattern on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and sulfonic acid groups. The protons of the amino group would also be visible.

^{13}C NMR: The carbon NMR spectrum provides signals for each unique carbon atom in the naphthalene ring.[10] The carbons attached to the amino and sulfonic acid groups would show characteristic chemical shifts.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of **Naphthionic acid** in various solvents.

Materials:

- **Naphthionic acid**
- Selected solvents (e.g., water, ethanol, acetone)
- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Constant temperature bath or incubator
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Prepare a series of vials for each solvent to be tested.
- Add an excess amount of **Naphthionic acid** to each vial. The exact amount should be recorded.
- Add a known volume of the solvent to each vial.
- Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the samples to stand undisturbed for a sufficient time for any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.
- Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantify the concentration of **Naphthionic acid** in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_{max} or HPLC with a standard curve).
- Calculate the solubility in units such as g/100 mL or mg/L.

Protocol for Synthesis of an Azo Dye (e.g., Rocceline) from Naphthionic Acid

This protocol describes the diazotization of **Naphthionic acid** and its subsequent coupling with β -naphthol to form the azo dye Rocceline (Solid Red A).^{[2][11]}

Materials:

- **Naphthionic acid**
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), concentrated and dilute
- β -Naphthol
- Sodium hydroxide (NaOH)
- Ice
- Beakers
- Stirring rod or magnetic stirrer

- Buchner funnel and filter paper
- Distilled water

Procedure:

Part 1: Diazotization of **Naphthionic Acid**

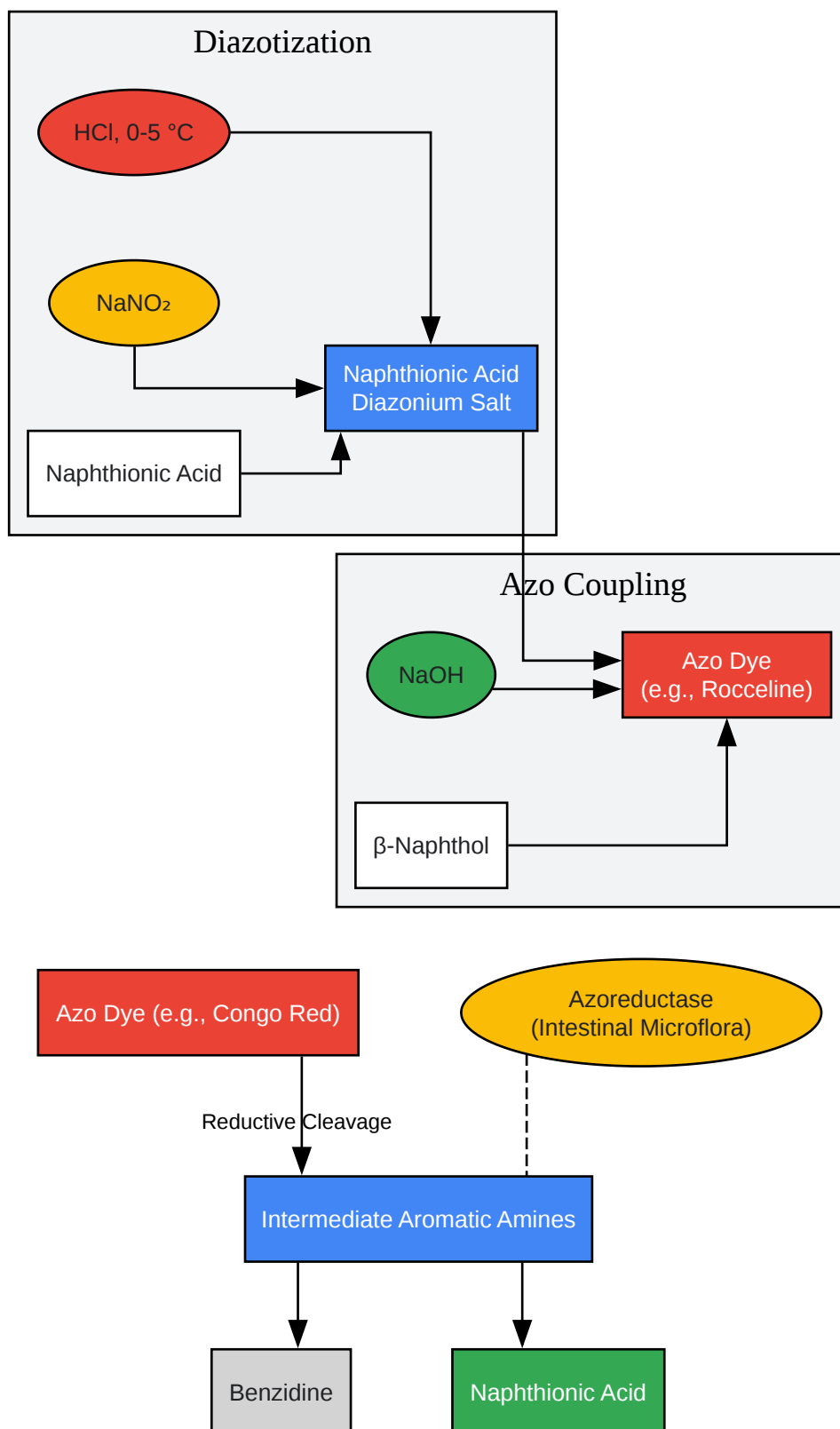
- In a beaker, dissolve a specific amount of **Naphthionic acid** in a dilute sodium hydroxide solution.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled solution of sodium nitrite with constant stirring.
- While maintaining the temperature at 0-5 °C, slowly add cold, dilute hydrochloric acid until the solution is acidic to litmus paper. This forms the diazonium salt of **Naphthionic acid**.

Part 2: Coupling Reaction

- In a separate beaker, dissolve β -naphthol in a dilute sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the β -naphthol solution.
- A colored precipitate of the azo dye (Rocceline) will form.
- Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
- Collect the precipitated dye by vacuum filtration using a Buchner funnel.
- Wash the dye with a small amount of cold water to remove any unreacted starting materials and salts.
- Dry the product in a desiccator or a low-temperature oven.

Visualizations

Synthesis of an Azo Dye from Naphthionic Acid



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